molecular formula C7H13NO3 B13070009 methyl 2-((S)-morpholin-2-yl)acetate

methyl 2-((S)-morpholin-2-yl)acetate

Cat. No.: B13070009
M. Wt: 159.18 g/mol
InChI Key: PVCYXJXAUBLSJG-LURJTMIESA-N
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Description

Methyl 2-((S)-morpholin-2-yl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in various applications, including as solvents and intermediates in organic synthesis . This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, making it a heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((S)-morpholin-2-yl)acetate typically involves the esterification of 2-((S)-morpholin-2-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-((S)-morpholin-2-yl)acetic acid+methanolacid catalystmethyl 2-((S)-morpholin-2-yl)acetate+water\text{2-((S)-morpholin-2-yl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-((S)-morpholin-2-yl)acetic acid+methanolacid catalyst​methyl 2-((S)-morpholin-2-yl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((S)-morpholin-2-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 2-((S)-morpholin-2-yl)acetic acid and methanol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Scientific Research Applications

Methyl 2-((S)-morpholin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-((S)-morpholin-2-yl)acetate largely depends on its application. In biological systems, it may act as a prodrug, undergoing hydrolysis to release the active compound, 2-((S)-morpholin-2-yl)acetic acid. This active compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would vary based on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((S)-morpholin-2-yl)acetate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-[(2S)-morpholin-2-yl]acetate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m0/s1

InChI Key

PVCYXJXAUBLSJG-LURJTMIESA-N

Isomeric SMILES

COC(=O)C[C@H]1CNCCO1

Canonical SMILES

COC(=O)CC1CNCCO1

Origin of Product

United States

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